REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[CH:6]=1)C=C.N([C:17]1[CH:22]=CC=C[CH:18]=1)(CC)CC>CCOC(C)=O>[CH2:22]([C:6]1[C:7]([Br:11])=[CH:8][CH:9]=[CH:10][C:5]=1[OH:4])[CH:17]=[CH2:18].[CH2:22]([C:10]1[CH:9]=[CH:8][C:7]([Br:11])=[CH:6][C:5]=1[OH:4])[CH:17]=[CH2:18]
|
Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
N(CC)(CC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with 2N aq HCl (3×20 mL), water (2×20 mL), brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=CC=C1Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 g | |
YIELD: PERCENTYIELD | 47% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=C(C=C1)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([Br:11])[CH:6]=1)C=C.N([C:17]1[CH:22]=CC=C[CH:18]=1)(CC)CC>CCOC(C)=O>[CH2:22]([C:6]1[C:7]([Br:11])=[CH:8][CH:9]=[CH:10][C:5]=1[OH:4])[CH:17]=[CH2:18].[CH2:22]([C:10]1[CH:9]=[CH:8][C:7]([Br:11])=[CH:6][C:5]=1[OH:4])[CH:17]=[CH2:18]
|
Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC(=CC=C1)Br
|
Name
|
|
Quantity
|
7.4 mL
|
Type
|
reactant
|
Smiles
|
N(CC)(CC)C1=CC=CC=C1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with 2N aq HCl (3×20 mL), water (2×20 mL), brine (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=CC=C1Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 g | |
YIELD: PERCENTYIELD | 47% |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=C(C=C1)Br)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 34% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |